6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine
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Overview
Description
6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine is a heterocyclic compound that belongs to the class of pyrazolo-triazoles
Preparation Methods
The synthesis of 6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine typically involves the reaction of appropriate starting materials under specific conditions. . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use as a neuroprotective and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may exert its effects through the inhibition of inflammatory pathways and the modulation of neuroprotective mechanisms .
Comparison with Similar Compounds
6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their potential as antitumor agents.
1,2,3-Triazoles: Widely studied for their antimicrobial and antiviral properties
Properties
Molecular Formula |
C9H15N5O |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-ethoxy-3-propan-2-yl-5H-pyrazolo[5,1-c][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C9H15N5O/c1-4-15-9-6(10)8-12-11-7(5(2)3)14(8)13-9/h5,13H,4,10H2,1-3H3 |
InChI Key |
VRAKXDWYRFKKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=NN=C(N2N1)C(C)C)N |
Origin of Product |
United States |
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